

# ent-Heronamide C discovery and origin

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Compound of Interest		
Compound Name:	ent-Heronamide C	
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An In-Depth Technical Guide on the Discovery and Origin of ent-Heronamide C

#### Introduction

ent-Heronamide C is the synthetic enantiomer of Heronamide C, a member of the heronamide family of polyene macrolactams. The natural heronamides have been isolated from marinederived bacteria of the genus Streptomyces and exhibit interesting biological activities, particularly as membrane-binding agents.[1][2] The synthesis of ent-Heronamide C was undertaken not as a target for its own inherent natural occurrence, but as a crucial chemical probe. Its development has been instrumental in elucidating the mode of action of the natural Heronamide C, specifically regarding the importance of stereochemistry in its interaction with biological membranes.[3][4][5] This document provides a detailed overview of the origin of the parent compound, the rationale and methodology for the synthesis of ent-Heronamide C, and the key findings derived from its use.

# Origin and Biosynthesis of the Natural Heronamide Family

The heronamide family of natural products was first isolated from a marine-derived actinomycete, Streptomyces sp.[1][2] Notably, Heronamides A, B, and C were extracted from an Australian marine-derived Streptomyces species.[6] These compounds are characterized by a 20-membered macrolactam ring system.

A plausible biosynthetic pathway for the formation of Heronamides A and B from Heronamide C has been proposed. This pathway suggests that the key carbocyclic ring transformations

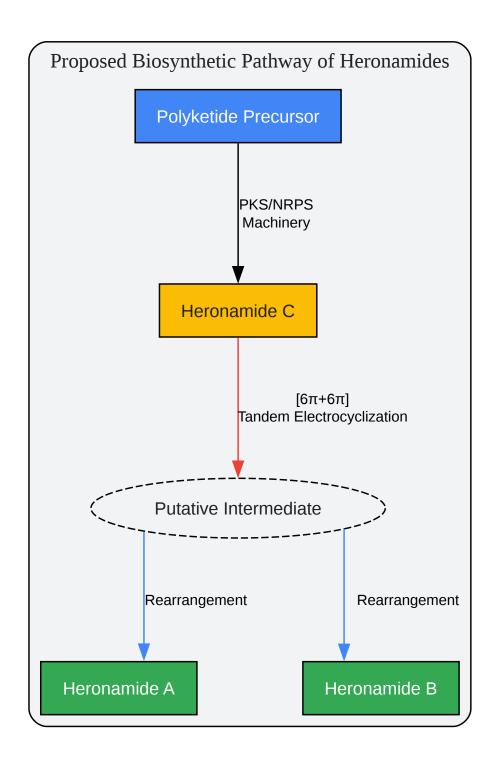


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proceed through an unprecedented synchronized tandem electrocyclization mechanism.[6] This proposed biogenesis provides a framework for understanding the structural diversity within the heronamide family and has inspired biomimetic total synthesis strategies.





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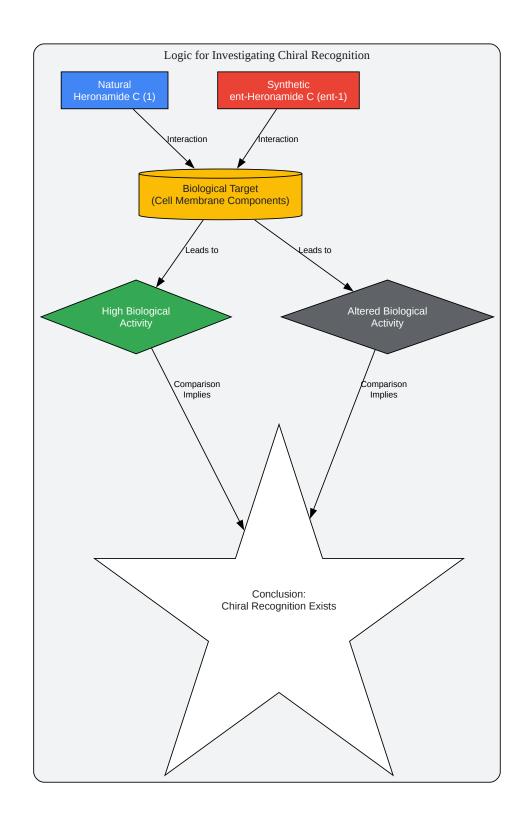
Proposed biosynthetic transformation of Heronamide C.[6]



## Rationale for the Synthesis of ent-Heronamide C

The synthesis of **ent-Heronamide C**, the unnatural enantiomer of Heronamide C, was a strategic endeavor to investigate the stereochemical requirements of the molecule's biological activity. By creating a mirror image of the natural product, researchers could probe whether the cellular targets of Heronamide C recognize its specific three-dimensional shape. This approach is fundamental in chemical genetics for understanding drug-target interactions. The evaluation of **ent-Heronamide C**'s antifungal activity revealed the existence of chiral recognition between Heronamide C and components of the cell membrane, highlighting the importance of the natural stereochemistry for its full potency.[3][4][5]





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Rationale for using ent-Heronamide C to probe biological interactions.



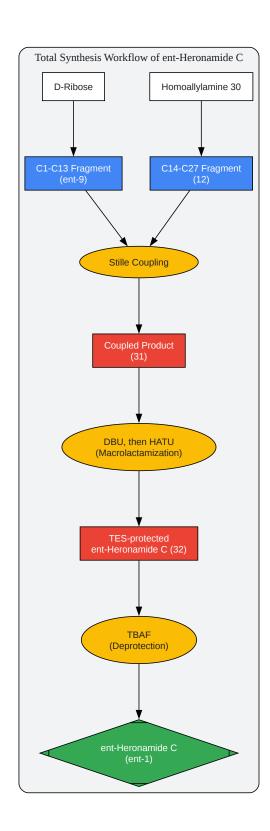
# Experimental Protocols: Total Synthesis of ent-Heronamide C

The total synthesis of **ent-Heronamide C** was achieved through a highly modular strategy.[5] [7] This approach involved the synthesis of two complex fragments, which were then coupled and cyclized to form the final macrolactam.

#### Methodology:

- Fragment Synthesis:
  - The C1–C13 fragment, ent-9, was prepared from D-ribose.
  - The C14–C27 fragment, 12, was prepared from homoallylamine 30 (95% ee).[5][7]
- Fragment Coupling (Stille Coupling):
  - Fragments ent-9 and 12 were coupled using Stille coupling conditions to yield the linear precursor 31.[5][7]
- Macrolactamization:
  - The linear precursor 31 was treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to remove a protecting group, followed by treatment with HATU (1[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the intramolecular amide bond formation, yielding the TES-protected macrocycle 32.[5][7]
- Deprotection:
  - The final step involved the removal of the triethylsilyl (TES) protecting groups from 32 using tetra-n-butylammonium fluoride (TBAF) to afford ent-Heronamide C (ent-1).[5][7]





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Key steps in the modular total synthesis of **ent-Heronamide C**.[5][7]



## **Quantitative Data**

The synthesis and biological evaluation of **ent-Heronamide C** yielded key quantitative data that are summarized below.

Table 1: Synthetic Yields

Reaction Step	Product	Yield	Reference
Stille Coupling	Coupling product	40%	[5][7]
Macrolactamization	TES-protected 32	53% (over 2 steps)	[5][7]

| Deprotection | ent-Heronamide C (ent-1) | 90% |[5][7] |

Table 2: Antifungal Activity against Schizosaccharomyces pombe (Fission Yeast)

Compound	Strain	IC50 (μM)	Reference
ent-Heronamide C (ent-1)	Wild-type	0.26	[5]
ent-Heronamide C (ent-1)	erg2Δ mutant	0.44	[5]

| ent-Heronamide C (ent-1) | erg31Δ erg32Δ double mutant | 0.38 |[5] |

Note: The activity of **ent-Heronamide C** was found to be approximately 10-fold less potent than that of the natural Heronamide C, indicating chiral recognition by its cellular target(s).[5]

Table 3: Spectroscopic Data

Compound	Method	Key Observation	Reference
ent-Heronamide C (ent-1)	Circular Dichroism (CD)	Negative Cotton effect	[7]



| 8-deoxyheronamide C | Circular Dichroism (CD) | Positive Cotton effect |[7] |

Note: The CD spectrum of **ent-Heronamide C** was nearly symmetrical to that of 8-deoxyheronamide C, which is consistent with it being the enantiomer.[7]

#### Conclusion

While **ent-Heronamide C** is not a natural product, its design and total synthesis represent a significant achievement in chemical biology. It has served as an invaluable tool for probing the structure-activity relationship of the heronamide class of molecules. The comparative biological evaluation of **ent-Heronamide C** and its natural counterpart has provided direct evidence for chiral recognition in the mechanism of action, demonstrating that the specific stereochemistry of the natural product is crucial for its potent antifungal activity. This work underscores the power of total synthesis to create molecular probes that can unlock fundamental insights into biological processes.

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